N-(2-Chlorophenyl)-carbamic acid
Description
N-(2-Chlorophenyl)-carbamic acid is a carbamate derivative characterized by a carbamic acid group (–NH–COOH) attached to a 2-chlorophenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the aromatic chloro-substituent and hydrogen-bonding capacity from the carbamate group. Carbamic acids and their esters are widely studied for their biological activities, such as enzyme inhibition and ion channel modulation .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
(2-chlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
OAQKFULUNYIBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .
Comparison with Similar Compounds
Substituted Phenyl Carbamates
The substitution pattern on the phenyl ring significantly influences reactivity and bioactivity. Key examples include:
*Estimated via computational modeling. †Inferred from Retigabine analogues ().
Key Findings :
- Electron-withdrawing groups (e.g., –Cl, –F) enhance stability but reduce solubility.
- Esterification (e.g., ethyl ester in Fenoxycarb) increases lipophilicity and bioavailability compared to free carbamic acids .
Succinamide and Extended Chain Analogues
N-(2-Chlorophenyl)-succinamic acid (N2CPMSA) shares the 2-chlorophenyl group but incorporates a succinamide (–CO–CH2–CH2–CO–NH–) backbone. Key differences:
Thio-Carbamic Acid Derivatives
Sulfur-containing analogues exhibit distinct reactivity:
Comparison :
Bioactive Carbamates in Pharmacology
Retigabine and Flupirtine are clinically relevant carbamates with structural parallels:
Contrast with this compound :
Stability Challenges :
- Carbamic acids are prone to decarboxylation under acidic/thermal conditions.
- Electron-withdrawing groups (e.g., –Cl) stabilize the carbamate moiety against hydrolysis .
Notes and Limitations
- Data Gaps : Physicochemical parameters (e.g., pKa, solubility) for this compound are inferred from analogues.
- Biological Assays : Most activity data derive from structural relatives; dedicated studies are needed for confirmation.
- Structural Diversity: Minor substituent changes (e.g., –F vs. –Cl) drastically alter bioactivity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
